trans-4-({[(6-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. The presence of the bromine atom on the indole ring adds to its chemical reactivity and potential biological activity. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Acetamidation: The brominated indole is reacted with acetic anhydride to form the acetamido group.
Coupling with Cyclohexane Carboxylic Acid: The final step involves coupling the acetamido-indole derivative with cyclohexane-1-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, using catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity . The bromine atom may enhance the compound’s binding affinity and specificity by forming halogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Shares the indole core structure with a bromine atom at the same position but lacks the acetamido and cyclohexane carboxylic acid groups.
Indole-3-acetic acid: Contains the indole core and a carboxylic acid group but lacks the bromine and acetamido groups.
N-Acetyl-6-bromoindole: Similar structure with an acetamido group but without the cyclohexane carboxylic acid.
Uniqueness
4-{[2-(6-BROMO-1H-INDOL-1-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the combination of its indole core, bromine atom, acetamido group, and cyclohexane carboxylic acid. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C18H21BrN2O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[[[2-(6-bromoindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H21BrN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h5-9,12,14H,1-4,10-11H2,(H,20,22)(H,23,24) |
InChI Key |
LTFBZNCMYZNBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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